An In-Depth Technical Guide to (3E)-5-Aminopent-3-enoic Acid: Structure, Properties, and Biological Context
An In-Depth Technical Guide to (3E)-5-Aminopent-3-enoic Acid: Structure, Properties, and Biological Context
Executive Summary: (3E)-5-Aminopent-3-enoic acid is an unsaturated analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its chemical structure features a five-carbon backbone containing a carboxylic acid, an amino group, and a crucial trans (E) double bond. This double bond imparts significant conformational rigidity compared to the flexible native GABA molecule. This structural constraint makes (3E)-5-Aminopent-3-enoic acid a molecule of interest for researchers in neuroscience and drug development, as it holds the potential for selective interaction with components of the GABAergic system, such as GABA transporters (GATs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, hypothesized biological role, and a framework for its synthesis and characterization, tailored for scientific professionals.
Introduction to (3E)-5-Aminopent-3-enoic Acid
Overview and Scientific Significance
The modulation of the GABAergic system is a cornerstone of treatment for numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] However, the therapeutic utility of GABA itself is limited by its inability to efficiently cross the blood-brain barrier.[2] This has driven the development of GABA analogues designed to overcome this limitation and to achieve greater specificity for different components of the GABAergic synapse, such as receptors and transporters.[1][3]
(3E)-5-Aminopent-3-enoic acid emerges as a compelling subject within this field. As a conformationally restricted analogue of GABA, its rigid structure, dictated by the trans-alkene group, is hypothesized to allow for more selective binding to specific GABA transporter subtypes (e.g., GAT1, GAT2, GAT3, and BGT1).[3] Such selectivity is a key goal in modern pharmacology, as it can lead to therapies with improved efficacy and reduced side effects compared to non-selective agents.
Nomenclature and Chemical Identifiers
Accurate identification is critical in scientific research. The key identifiers for (3E)-5-Aminopent-3-enoic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (E)-5-aminopent-3-enoic acid | [4] |
| Synonyms | (3E)-5-Aminopent-3-enoic acid, 5-Aminopent-3-enoic acid | [4][5][6] |
| CAS Number | 102845-64-7 | [6][7][8] |
| Molecular Formula | C₅H₉NO₂ | [4][5] |
| PubChem CID | 13572516 | [4][5] |
Chemical Structure and Physicochemical Properties
Detailed Chemical Structure
The defining feature of (3E)-5-Aminopent-3-enoic acid is the C3-C4 double bond in the trans or E configuration. This prevents free rotation, locking the carbon backbone into a more extended conformation than the highly flexible GABA molecule. This structural rigidity is paramount, as the specific three-dimensional shape of a molecule dictates its ability to bind to biological targets.
Physicochemical Data
The physicochemical properties of a compound are crucial predictors of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Significance & Interpretation |
| Molecular Weight | 115.13 g/mol [4][5][6] | Low molecular weight is favorable for oral bioavailability and membrane permeability, consistent with Lipinski's Rule of Five. |
| Melting Point | 166-167 °C[6] | A sharp melting point is indicative of high purity. This value is useful for material characterization. |
| Boiling Point (Predicted) | 288.8 ± 28.0 °C[6] | Suggests low volatility under standard conditions. |
| pKa (Predicted) | 3.91 ± 0.10[6] | This value, attributed to the carboxylic acid, indicates that the molecule will be predominantly negatively charged at physiological pH (~7.4). |
| XLogP3 | -3.0[4] | The highly negative LogP value indicates strong hydrophilicity, suggesting high solubility in aqueous media but potentially poor passive diffusion across the blood-brain barrier without active transport. |
| Hydrogen Bond Donors | 2[4] | The amine and hydroxyl groups can donate hydrogen bonds, contributing to water solubility. |
| Hydrogen Bond Acceptors | 2[4] | The carboxyl oxygen atoms can accept hydrogen bonds, further enhancing hydrophilicity. |
Biological Context and Pharmacological Potential
The GABAergic Synapse: A Primer
To understand the potential role of (3E)-5-Aminopent-3-enoic acid, one must first understand its biological target environment. In a GABAergic synapse, GABA is released from a presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors to induce an inhibitory signal. The signal is terminated when GABA is cleared from the cleft, primarily through reuptake by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells (astrocytes).[1][9] Inhibiting these transporters increases the concentration and residence time of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
Hypothesized Mechanism of Action
Given its structural similarity to GABA, (3E)-5-Aminopent-3-enoic acid is a putative ligand for GABA-binding proteins. The key hypothesis is that its conformational rigidity will confer selectivity for a specific GAT subtype.
-
Causality of Design: Flexible molecules like GABA can adopt numerous conformations, allowing them to bind to several different targets. By introducing a rigid element like a double bond, the molecule is "pre-organized" into a specific shape. If this shape closely matches the binding pocket of one GAT subtype but not others, high selectivity can be achieved. This is a foundational principle in rational drug design.
-
Potential as a GAT Inhibitor: By competing with GABA for the binding site on a transporter, the compound could act as a competitive inhibitor. This would slow the reuptake of GABA, prolonging its inhibitory effect. This mechanism is clinically validated by the antiepileptic drug tiagabine, a selective GAT1 inhibitor.[9]
Synthesis and Characterization
Proposed Retrosynthetic Strategy
A logical approach involves a Wittig-type reaction to establish the E-alkene, followed by functional group manipulations.
Exemplary Synthetic Protocol
This protocol is a hypothetical, yet experimentally sound, representation of how the target molecule could be synthesized.
Step 1: Wittig Olefination
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add (carboethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Substrate Addition: Cool the solution to 0°C in an ice bath. Add a solution of N-Boc-3-aminopropanal (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (ethyl (E)-5-(tert-butoxycarbonylamino)pent-3-enoate) via flash column chromatography on silica gel.
Step 2: Boc Deprotection and Saponification
-
Deprotection: Dissolve the purified ester from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Saponification: Dissolve the resulting crude amine salt in a 2M aqueous solution of sodium hydroxide (3.0 equivalents) and stir at 40°C for 4 hours.
-
Neutralization: Cool the solution to 0°C and carefully acidify to pH ~6.5-7.0 with 1M hydrochloric acid. The product may precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum to yield (3E)-5-Aminopent-3-enoic acid.
Analytical Characterization Workflow
Each step is designed to validate the outcome of the previous one, ensuring the final compound is unequivocally identified and pure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Essential for structural confirmation. Key expected signals would include two olefinic protons with a large coupling constant (J ≈ 15-18 Hz), confirming the E (trans) stereochemistry. Other signals would correspond to the methylene groups and the amine protons.
-
¹³C NMR: Would confirm the presence of five distinct carbon atoms, including signals for the carboxyl carbon, two sp² hybridized alkene carbons, and two sp³ hybridized methylene carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should match the calculated exact mass of C₅H₉NO₂ (115.0633 Da) within a narrow tolerance (e.g., <5 ppm).[4]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid) should be employed to determine the purity of the final compound. A single, sharp peak indicates high purity.
-
Melting Point Analysis: The experimentally determined melting point should be sharp (e.g., within a 1-2°C range) and match the literature value of 166-177°C, serving as a final check on purity.[6]
Conclusion and Future Directions
(3E)-5-Aminopent-3-enoic acid represents a structurally refined tool for probing the GABAergic system. Its value lies in the conformational rigidity imparted by its trans-double bond, which provides a basis for achieving selectivity towards specific biological targets like GABA transporters. This technical guide has outlined its fundamental chemical properties, biological rationale, and a robust framework for its synthesis and validation.
Future research should focus on:
-
In Vitro Pharmacological Profiling: Systematically screening the compound against all four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, hBGT1) expressed in cell lines to quantitatively determine its potency (IC₅₀) and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues (e.g., the (Z)-isomer, alkyl-substituted derivatives) to understand how structural modifications impact potency and selectivity.
-
In Vivo Evaluation: Should in vitro studies reveal a promising profile, the compound should be tested in established animal models of epilepsy or neuropathic pain to assess its therapeutic potential and pharmacokinetic properties.
By pursuing these avenues, the scientific community can fully elucidate the potential of (3E)-5-Aminopent-3-enoic acid and similar constrained analogues as next-generation modulators of the GABAergic system.
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Takeda, K., et al. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters. [Link]
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